Rilmakalim

KATP channel activation cardiac electrophysiology potency comparison

Rilmakalim (HOE 234) is a second-generation benzopyran KATP channel opener delivering ~600-fold greater potency than pinacidil (EC50 ~0.38 μM vs ~228 μM) in ventricular myocytes, with a unique ~56% efficacy increase under hypotonic stress—a response pinacidil cannot reproduce. Its complete glibenclamide block (IC50 8 nM), saturating current amplitude of 3.9±0.2 nA, and distinct presynaptic/postsynaptic differentiation profile make it essential for cardiac electrophysiology, ischemic preconditioning, and bladder detrusor research. Substituting with generic KATP openers compromises experimental reproducibility and tissue-specific pharmacological conclusions.

Molecular Formula C21H23NO5S
Molecular Weight 401.5 g/mol
CAS No. 132014-21-2
Cat. No. B1679335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilmakalim
CAS132014-21-2
Synonyms3-hydroxy-2,3-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-phenylsulfonylchroman hemihydrate
HOE 234
HOE-234
rilmakalim
rimalkalim
Molecular FormulaC21H23NO5S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
InChIInChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1
InChIKeyLKAQWOWWTKFLNX-UXHICEINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rilmakalim (HOE 234, CAS 132014-21-2) KATP Channel Opener Compound Profile for Research and Procurement


Rilmakalim (CAS 132014-21-2, synonym HOE 234) is a second-generation ATP-sensitive potassium (KATP) channel opener (PCO) belonging to the benzopyran chemical class [1]. The compound activates KATP channels in cardiac, smooth muscle, and other tissues, leading to membrane hyperpolarization and subsequent smooth muscle relaxation and antivasoconstrictor effects . Rilmakalim is characterized by its (3S,4R) absolute stereochemistry and molecular formula C21H23NO5S (MW 401.48) [2]. The compound has been investigated for applications in cardiovascular disorders, asthma, and bladder dysfunction, with preclinical studies demonstrating tissue-specific pharmacological profiles that distinguish it from earlier-generation KATP channel openers such as pinacidil and cromakalim [3].

Why Generic KATP Channel Opener Substitution Fails: Rilmakalim's Quantifiable Differentiation from Pinacidil and Cromakalim


KATP channel openers are not functionally interchangeable; significant pharmacological divergence exists across this class in terms of potency, tissue selectivity, stress-response behavior, and mechanistic pathways. First-generation PCOs such as pinacidil (cyanoguanidine class) and cromakalim/levcromakalim (benzopyran class) exhibit markedly different efficacy profiles under varying physiological conditions and across tissue types [1]. Rilmakalim demonstrates a ~600-fold greater potency than pinacidil in activating KATP currents in ventricular myocytes [2], displays species-dependent differential potency in bladder detrusor relaxation that is distinct from the vascular-predominant profile of earlier PCOs [3], and exhibits a unique response enhancement under hypotonic stress that is not observed with pinacidil [4]. Substituting rilmakalim with a generic "KATP opener" without accounting for these quantitative differences may compromise experimental reproducibility and lead to erroneous conclusions regarding tissue-specific pharmacology.

Quantitative Differentiation Evidence for Rilmakalim (CAS 132014-21-2) Against Key Comparators


Rilmakalim Exhibits ~600-Fold Higher Potency Than Pinacidil in Activating KATP Currents in Guinea Pig Ventricular Myocytes

In a direct head-to-head patch-clamp study using guinea pig ventricular myocytes under isotonic conditions, rilmakalim activated KATP currents with a pD2 (−log EC50) of 6.42 ± 0.12, corresponding to an EC50 of approximately 0.38 μM. In contrast, pinacidil exhibited approximately 600-fold lower potency in the same experimental system [1]. Rilmakalim also demonstrated a maximum efficacy (Emax) of 19.74 ± 2.16 pA/pF at 0 mV clamp potential [1].

KATP channel activation cardiac electrophysiology potency comparison

Rilmakalim Efficacy Uniquely Increases Under Hypotonic Stress Conditions, Unlike Pinacidil

Under hypotonic challenge (~100 mOsm difference), rilmakalim's maximum efficacy (Emax) increased significantly from 19.74 ± 2.16 pA/pF to 30.87 ± 5.40 pA/pF (P<0.05, n=7), representing a ~56% increase in efficacy. In contrast, pinacidil showed no enhancement of efficacy under identical hypotonic conditions [1]. This stress-dependent potentiation of rilmakalim was prevented by phalloidin (20 μM), a cytoskeleton stabilizer, which restored correlation coefficient R and Hill coefficient values to control levels, indicating specific interaction with actin filaments [1].

osmotic stress response KATP channel modulation cytoskeletal interaction

Rilmakalim Displays Species-Dependent Differential Potency in Bladder Detrusor Relaxation Distinct from Cromakalim's Vascular Selectivity Profile

In isolated detrusor strips, rilmakalim suppressed carbachol-induced contractions with species-dependent potency: pig (−logIC50 = 6.7, IC50 ≈ 0.20 μM) > human (−logIC50 = 5.8, IC50 ≈ 1.58 μM) > mouse (−logIC50 = 4.7, IC50 ≈ 20.0 μM). Maximum efficacy (Effmax reduction) was significantly greater in pig (11±2% of control) and mouse (21±2%) than in human detrusor (55±5%) [1]. This profile contrasts with first-generation PCOs such as cromakalim and pinacidil, which are documented to exhibit predominant vascular smooth muscle selectivity with limited bladder-specific efficacy [2].

bladder detrusor species selectivity overactive bladder research

Rilmakalim-Activated KATP Currents Are Completely Blocked by Low-Concentration Glibenclamide (IC50 = 8 nM), Unlike Metabolically Inhibited Currents

In rat ventricular myocytes, rilmakalim dose-dependently activated whole-cell KATP currents with an EC50 of 1.1 μM and Hill coefficient of 3.1, saturating at 10 μM. These rilmakalim-activated currents were completely blocked by glibenclamide with high affinity (IC50 = 8 nM, Hill coefficient = 0.7). In contrast, KATP currents activated by metabolic inhibition (2-deoxy-D-glucose, 10 mmol/l) were approximately two-fold higher in amplitude (rilmakalim: 3.9±0.2 nA; metabolic inhibition: 8.1±0.9 nA at 0 mV) and could only be partially blocked (maximum 46%) by glibenclamide, requiring a ~60-fold higher concentration (IC50 = 480 nM) [1].

KATP channel pharmacology glibenclamide sensitivity metabolic inhibition

Rilmakalim Exhibits Differential Antivasoconstrictor Mechanism Compared to Levcromakalim in Human Vascular Tissues

In isolated human internal mammary artery (HIMA) and human saphenous vein (HSV) rings prepared for coronary artery bypass grafting, levcromakalim induced concentration-dependent and equipotent inhibition of contractions evoked by both electrical field stimulation (EFS, 20 Hz) and exogenous noradrenaline. Glibenclamide significantly antagonized levcromakalim's inhibition of both EFS- and NA-evoked contractions, consistent with a postsynaptic KATP channel mechanism. In contrast, rilmakalim produced stronger inhibition of EFS-evoked contractions than NA-evoked contractions, and glibenclamide failed to antagonize rilmakalim-induced inhibition of NA-evoked contractions [1].

vascular pharmacology presynaptic vs postsynaptic CABG research

Rilmakalim's Urothelium-Independent Detrusor Relaxation Suggests Direct Smooth Muscle Action

In detrusor strips from mouse, pig, and human, the presence of intact urothelium did not significantly affect concentration-response curves for rilmakalim, with the sole exception of KCl-induced contractions in pig. Rilmakalim reduced KCl-induced contractions with similar potency and efficacy in both urothelium-intact and urothelium-denuded preparations (−logIC50 range: 4.6 to 5.1; Effmax reduction: to 14-30% of control) [1]. This urothelium independence contrasts with observations that some endogenous and exogenous bladder relaxants show attenuated effects in the presence of intact urothelium, potentially due to urothelium-derived relaxing factor interactions [1].

urothelium modulation bladder pharmacology detrusor smooth muscle

Optimal Research Application Scenarios for Rilmakalim (HOE 234) Based on Differentiated Pharmacological Evidence


Cardiac Electrophysiology Studies Requiring High-Potency, Stress-Responsive KATP Activation

Rilmakalim is optimally suited for cardiac electrophysiology investigations where high-potency KATP activation is required, particularly in experimental models involving osmotic or mechanical stress. Based on the ~600-fold greater potency versus pinacidil (EC50 ≈ 0.38 μM vs ~228 μM) and the unique ~56% increase in Emax under hypotonic conditions [1], researchers can employ lower working concentrations while capturing stress-modulated channel behavior that pinacidil cannot detect. The compound's complete and high-affinity block by glibenclamide (IC50 = 8 nM) enables unambiguous KATP channel validation [2].

Bladder Detrusor Pharmacology and Overactive Bladder Research Models

Rilmakalim provides a distinct pharmacological tool for bladder detrusor research, demonstrating species-dependent potency that is most pronounced in porcine tissue (IC50 ≈ 0.20 μM for carbachol-induced contractions) and human tissue (IC50 ≈ 1.58 μM) [3]. Unlike first-generation PCOs such as cromakalim that exhibit predominant vascular selectivity [4], rilmakalim's profile makes it particularly suitable for studies investigating bladder-specific KATP modulation and overactive bladder pathophysiology where detrusor relaxation is the primary endpoint. The compound's urothelium-independent action further simplifies experimental interpretation [3].

KATP Channel Pharmacology Studies Distinguishing Pharmacological vs Metabolic Activation

Rilmakalim serves as an essential reference compound for studies that require discrimination between pharmacologically activated and metabolically activated KATP currents. Its distinct pharmacological signature—100% glibenclamide-sensitive block with IC50 of 8 nM, saturating current amplitude of 3.9±0.2 nA, and Hill coefficient of 3.1 [2]—contrasts sharply with metabolic inhibition-activated currents that are only partially blockable (46% maximum) and ~60-fold less sensitive to glibenclamide. This makes rilmakalim invaluable for studies investigating ischemic preconditioning, metabolic stress responses, and sulfonylurea pharmacology.

Vascular Pharmacology Studies Requiring Pre- vs Post-Synaptic KATP Dissection

For researchers investigating the anatomical localization of functional KATP channels in vascular tissues, rilmakalim offers a unique mechanistic differentiation tool. Its differential inhibition of EFS-evoked (presynaptic) versus noradrenaline-evoked (postsynaptic) contractions, coupled with the glibenclamide-insensitive component of NA-evoked inhibition, enables pharmacological dissection of pre- and post-synaptic KATP channel contributions [5]. This capability is not available with levcromakalim, which produces equipotent inhibition of both contraction types and complete glibenclamide antagonism across all conditions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rilmakalim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.